1,3-Di-tert-butyl-5-iodobenzene
Overview
Description
1,3-Di-tert-butyl-5-iodobenzene is an organic compound with the molecular formula C14H21I. It is a derivative of benzene, where two tert-butyl groups and one iodine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .
Another method involves the use of trifluoroacetic acid as a solvent. In this method, 1,3-di-tert-butylbenzene is reacted with iodine in the presence of trifluoroacetic acid at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes steps for purification and quality control to meet the required standards for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the iodine atom is replaced with a different group using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include 1,3-di-tert-butyl-5-azidobenzene, 1,3-di-tert-butyl-5-cyanobenzene, etc.
Coupling Reactions: Products include various biaryl compounds formed through the coupling of this compound with different boronic acids.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-di-tert-butyl-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
1,3-Di-tert-butyl-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1,3-Di-tert-butyl-5-chlorobenzene: Contains a chlorine atom, which also affects its reactivity compared to the iodine derivative.
Uniqueness
1,3-Di-tert-butyl-5-iodobenzene is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions. This reactivity allows for selective functionalization and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
1,3-ditert-butyl-5-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNJNYKUXPHIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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